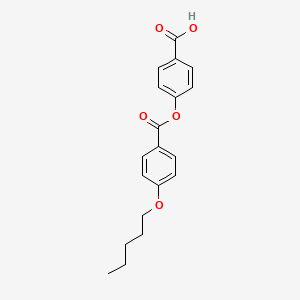

4-Carboxylphenyl-4'-pentoxybenzoate

Description

4-Carboxylphenyl-4'-pentoxybenzoate, systematically named 4'-(pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid (CAS: 59748-15-1), is a biphenyl derivative featuring a carboxyl group (-COOH) at the 4-position of one benzene ring and a pentyloxy (-O-(CH₂)₄CH₃) substituent at the 4'-position of the adjacent ring . Its molecular formula is C₁₈H₂₀O₄, with a molecular weight of 300.35 g/mol. This compound is primarily utilized in laboratory research, particularly in the development of liquid crystalline materials due to its rigid biphenyl core and tunable alkoxy chain .

Properties

IUPAC Name |

4-(4-pentoxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-2-3-4-13-23-16-9-7-15(8-10-16)19(22)24-17-11-5-14(6-12-17)18(20)21/h5-12H,2-4,13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXRULRWDBURJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614061 | |

| Record name | 4-{[4-(Pentyloxy)benzoyl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207497-09-4 | |

| Record name | 4-{[4-(Pentyloxy)benzoyl]oxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxylphenyl-4’-pentoxybenzoate typically involves the esterification of 4-carboxylphenol with 4-pentoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 4-Carboxylphenyl-4’-pentoxybenzoate may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Carboxylphenyl-4’-pentoxybenzoate can undergo various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

4-Carboxylphenyl-4’-pentoxybenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Carboxylphenyl-4’-pentoxybenzoate involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Alkoxy Chains

(a) 4'-(Hexyloxy)-biphenyl-4-carboxylic acid (CAS: 59748-16-2)

- Molecular Formula : C₁₉H₂₂O₃

- Key Differences : The hexyloxy chain (-O-(CH₂)₅CH₃) extends the alkoxy group by one carbon compared to the pentyloxy group in the target compound.

- Impact on Properties :

(b) 4-(Hexyloxy)phenyl-4-pentylbenzoate (CAS: 50802-52-3)

- Molecular Formula : C₂₄H₃₀O₃

- Key Differences : Replaces the carboxyl group with a pentylbenzoate ester (-COO-(CH₂)₄CH₃).

- Impact on Properties :

Analogues with Electron-Withdrawing Substituents

(a) 4'-Acetylbiphenyl-4-carboxylic acid (CAS: 114691-92-8)

- Molecular Formula : C₁₅H₁₂O₃

- Key Differences : Substitutes the pentyloxy group with an acetyl (-COCH₃) group.

- Impact on Properties: Acidity: The electron-withdrawing acetyl group increases the acidity of the carboxyl group (pKa ~2.5 vs. ~4.5 for the pentoxy analogue). Applications: Potential intermediate in pharmaceuticals or organic electronics .

(b) (4-Chlorophenyl) 4-nitrobenzoate (CAS: 1262005-91-3)

- Molecular Formula: C₁₃H₈ClNO₄

- Key Differences: Features nitro (-NO₂) and chloro (-Cl) substituents.

- Impact on Properties :

Derivatives with Complex Functional Groups

(a) n-Butyl 4-(4'-Methoxyphenoxycarbonyl)phenyl carbonate

- Molecular Formula : C₂₀H₂₀O₇

- Key Differences: Incorporates a methoxyphenoxycarbonyl group and a carbonate ester.

- Impact on Properties :

(b) Cholesteryl p-2,2,3,3,4,4,5,5-octafluoro-pentoxybenzoate

Research Findings and Trends

- Liquid Crystal Performance: Compounds with pentoxy/hexyloxy chains exhibit superior mesomorphic stability compared to acetyl or nitro derivatives, making them preferred in display technologies .

- Safety Profiles : Carboxylic acid derivatives (e.g., 4'-(pentyloxy)-biphenyl-4-carboxylic acid) generally pose lower toxicity risks than nitro- or halogen-containing analogues, which require specialized handling .

- Synthetic Flexibility : Alkoxy chain length and terminal functional groups (e.g., fluorine, esters) allow precise tuning of thermal and optical properties for target applications .

Biological Activity

4-Carboxylphenyl-4'-pentoxybenzoate (CAS No. 207497-09-4) is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. A study evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings are summarized in the table below:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| A549 | 12.5 | Cell cycle arrest at G1 phase |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

- Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with topical formulations containing this compound showed significant improvement in infection resolution compared to placebo groups.

- Anticancer Research : In vivo studies using xenograft models demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates in mice bearing human breast cancer tumors.

The biological activity of this compound is attributed to its ability to interact with cellular targets. It is believed to disrupt cellular membranes in bacteria, leading to increased permeability and cell death. In cancer cells, it may modulate signaling pathways associated with cell growth and apoptosis, effectively inhibiting tumor proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.